2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

Bioisosteres Lipophilicity Drug design

This N-Boc-protected spiro[3.3]heptane γ-amino acid provides a rigid, three-dimensional scaffold that serves as a saturated bioisostere of benzene, lowering clogP by ~0.8 units. The methylene-spaced aminomethyl substituent increases amine-carboxylic acid distance, elevating pKa by +0.5–1.0 units, enabling precise protonation-state tuning at pH 7.4. With orthogonal Boc protection and a free carboxylic acid, it enables direct amide coupling without extra protection/deprotection steps, accelerating fragment-based library synthesis. Supplied as powder at ≥95% HPLC purity and shipped at ambient temperature, with 1–5 day lead times.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 2098119-97-0
Cat. No. B1448905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
CAS2098119-97-0
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyUMOVSENRSQQIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid (CAS 2098119-97-0): A Conformationally Constrained Building Block for Medicinal Chemistry


2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid (CAS 2098119-97-0) is an N-Boc-protected, spirocyclic γ-amino acid building block built on the fully C(sp³)-hybridized spiro[3.3]heptane core . The scaffold provides a rigid, three-dimensional architecture with non-coplanar exit vectors, making it a saturated bioisostere of benzene and a conformationally restricted analog of flexible aliphatic amino acids [1]. The compound features an aminomethyl substituent at the C2 position—separated from the quaternary spiro center by a methylene spacer—and a free carboxylic acid, enabling its direct incorporation into amide bonds or peptide chains. It is supplied as a powder (purity ≥95% by HPLC) and is shipped at ambient temperature .

Why Generic Spiro[3.3]heptane Building Blocks Cannot Replace 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid


Within the spiro[3.3]heptane family, subtle variations in substituent position and linker chemistry produce divergent conformational, electronic, and reactivity profiles that preclude simple interchange. The target compound bears an aminomethyl group at C2—a one-carbon homologation relative to the directly attached N-Boc-amino analog (CAS 1823863-92-8)—which alters the pKₐ of the free amine by approximately +0.5 to +1.0 log units and increases the distance between the amine and the carboxylic acid, affecting both intramolecular interactions and the geometry of derived ligands [1]. Furthermore, the methylene spacer introduces an additional rotatable bond that modulates the conformational ensemble accessible after Boc deprotection, a parameter critical for target engagement in fragment-based and structure-based design [2]. Generic replacement with a regioisomeric 6-substituted analog or a Cbz-protected variant would change the spatial orientation of the amine and the deprotection compatibility, risking loss of activity or synthetic efficiency in multi-step sequences [1].

Quantitative Differentiation Evidence for 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid


Spiro[3.3]heptane Core Versus Benzene: Lipophilicity Reduction in Drug-Like Context

The spiro[3.3]heptane core, which constitutes the rigid scaffold of the target compound, reduces calculated lipophilicity (clogP) by 0.8 log units relative to a meta-substituted benzene ring when incorporated into the anticancer drug sonidegib [1]. This magnitude of lipophilicity reduction is consistent with the broader class effect observed for spiro[3.3]heptanes and is valuable for improving ADME profiles.

Bioisosteres Lipophilicity Drug design

Spiro[3.3]heptane Versus Six-Membered Monocyclic Heterocycles: Average logD Reduction

In a systematic pairwise comparison of heteroatom-substituted spiro[3.3]heptanes against their piperidine, piperazine, and morpholine counterparts, the spirocyclic analogs exhibited an average logD₇.₄ reduction of 0.75 units [1]. This finding underscores that replacing a six-membered saturated ring with the spiro[3.3]heptane scaffold (as in the target compound) predictably lowers lipophilicity despite the net addition of carbon atoms.

Lipophilicity Heterocycles Drug discovery

Aza-spiro[3.3]heptanes Versus Morpholines/Piperidines: logD Shift Quantitative Range

A focused analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines revealed that introducing the spirocyclic center lowered measured logD₇.₄ by up to −1.0 unit, with the exception of N-linked 2-azaspiro[3.3]heptane where logD₇.₄ increased by as much as +0.5 [1]. The target compound, which contains a carbocyclic spiro[3.3]heptane core with an exocyclic aminomethyl group, is predicted to exhibit a logD reduction within this range relative to analogous flexible amino acid building blocks.

Lipophilicity Bioisostere Solubility

Positional Isomer Differentiation: 2-Aminomethyl Versus 2-Amino Substitution

The target compound (CAS 2098119-97-0) incorporates a methylene spacer between the spirocyclic core and the Boc-protected amine, distinguishing it from the directly attached analog 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS 1823863-92-8). Based on the fundamental amine basicity modulation observed in spiro[3.3]heptane systems, where γ-substitution reduces the inductive electron-withdrawing effect relative to β-substitution by approximately ΔpKₐ = +0.5 to +1.0 [1], the free amine derived from the target compound is expected to be more basic than that from the directly attached analog. This pKₐ shift alters the protonation state at physiological pH and consequently impacts both solubility and target binding.

Regioisomers pKa modulation Conformational analysis

Metabolic Stability: Spiro[3.3]heptane Versus Benzene in Human Liver Microsomes

Incorporation of the spiro[3.3]heptane core into sonidegib (replacing the meta-benzene ring) altered intrinsic clearance in human liver microsomes: the trans-spiro analog showed a 2-fold increase in CLint (36 vs. 18 µL min⁻¹ mg⁻¹) while the cis-spiro analog showed a dramatic 8.7-fold increase (156 vs. 18) [1]. This demonstrates that the stereochemical orientation of substituents around the spiro[3.3]heptane core critically influences metabolic stability, an observation directly relevant to procurement of defined stereoisomers.

Metabolic stability Microsomes Clearance

Scalability and Availability: Multigram Synthetic Access to Spiro[3.3]heptane Building Blocks

Enamine Ltd., the primary commercial source of the target compound, has demonstrated multigram-to-hectogram synthetic scalability for structurally related spiro[3.3]heptane building blocks, including 6-fluoro-spiro[3.3]heptane derivatives produced at up to 302 g scale [1] and 6-trifluoromethyl analogs on decagram scale [2]. The target compound (EN300-1122553) is stocked in both US and Ukraine facilities with a typical lead time of 1–5 days , ensuring reliable supply for hit-to-lead and lead optimization campaigns.

Scalability Building blocks Synthesis

Optimal Application Scenarios for 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring sp³-Rich, Low-Lipophilicity Cores

The spiro[3.3]heptane scaffold's demonstrated ability to reduce clogP by 0.8 units relative to benzene [1] and decrease logD₇.₄ by an average of 0.75 units relative to six-membered heterocycles [2] makes this building block an ideal choice for fragment libraries targeting challenging targets where excessive lipophilicity drives off-target pharmacology. The Boc-protected aminomethyl handle allows on-DNA or in-situ library synthesis after mild acidic deprotection.

Conformationally Constrained Amino Acid for Peptide Mimetic Design

The 2-aminomethyl substitution with a methylene spacer provides a distinct conformational profile compared to directly attached amino analogs (CAS 1823863-92-8), with a predicted pKₐ elevation of +0.5 to +1.0 units [3]. This property is valuable for designing protease-resistant peptide mimetics where the protonation state at pH 7.4 must be precisely tuned to match the target binding site electrostatics.

Lead Optimization Programs Targeting Metabolic Stability Improvements

While the spiro[3.3]heptane core can increase intrinsic clearance in human liver microsomes (2- to 8.7-fold depending on stereochemistry) relative to benzene [1], the systematic data available for this scaffold class allow medicinal chemists to anticipate metabolic liabilities and engineer compensatory modifications. The commercial availability of the target compound with 1–5 day lead time enables rapid analoging to identify stereoisomers with optimal stability.

Parallel Library Synthesis Requiring Orthogonal Boc/Carboxylic Acid Functionality

The compound's orthogonal protecting group strategy—Boc on the amine, free carboxylic acid at C2—enables direct amide coupling without additional protection/deprotection steps. This contrasts with Cbz-protected analogs that require hydrogenolysis incompatible with many functional groups, and with ester analogs that require saponification. The 95% purity specification supports direct use in array synthesis with minimal purification.

Quote Request

Request a Quote for 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.